1-(4-Methoxyphenyl)piperidine
Description
Structure
3D Structure
Properties
CAS No. |
5097-25-6 |
|---|---|
Molecular Formula |
C12H17NO |
Molecular Weight |
191.27 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)piperidine |
InChI |
InChI=1S/C12H17NO/c1-14-12-7-5-11(6-8-12)13-9-3-2-4-10-13/h5-8H,2-4,9-10H2,1H3 |
InChI Key |
PEBHYIWLEXUDPC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCCCC2 |
Origin of Product |
United States |
Mechanistic Organic Chemistry of 1 4 Methoxyphenyl Piperidine and Its Transformations
Reaction Mechanisms Involving the Piperidine (B6355638) Nitrogen Atom
The nitrogen atom of the piperidine ring in 1-(4-Methoxyphenyl)piperidine is a key center of reactivity, primarily due to the presence of a lone pair of electrons. This section explores the nucleophilic character of this nitrogen and the dynamics of proton transfer, which are fundamental to its basicity.
Nucleophilic Reactivity of the Piperidine Nitrogen
The nitrogen atom in this compound is sp³ hybridized, and its lone pair of electrons is readily available for donation to electrophiles, making it a potent nucleophile. This nucleophilicity is the driving force for a range of reactions, including alkylations and acylations.
In a typical alkylation reaction , the nitrogen atom attacks an alkyl halide, such as methyl iodide, in an SN2 mechanism. The reaction proceeds through a transition state where a new N-C bond is forming concurrently with the cleavage of the C-I bond. The product is a quaternary ammonium salt, specifically 1-methyl-1-(4-methoxyphenyl)piperidinium iodide.
Acylation reactions with agents like acetyl chloride or acetic anhydride also proceed via nucleophilic attack of the piperidine nitrogen on the electrophilic carbonyl carbon. This addition-elimination mechanism involves the formation of a tetrahedral intermediate, which then collapses to expel the leaving group (chloride or acetate) and form the corresponding N-acetylated product, 1-acetyl-4-(4-methoxyphenyl)piperidine.
The nucleophilicity of the piperidine nitrogen is influenced by the electronic nature of the N-aryl substituent. The 4-methoxyphenyl (B3050149) group, being an electron-donating group through resonance, can slightly increase the electron density on the nitrogen atom, thereby enhancing its nucleophilicity compared to an unsubstituted N-phenylpiperidine.
Table 1: Examples of Nucleophilic Reactions of this compound
| Reaction Type | Electrophile | Product | Mechanism |
| Alkylation | Methyl iodide | 1-Methyl-1-(4-methoxyphenyl)piperidinium iodide | SN2 |
| Acylation | Acetyl chloride | 1-Acetyl-4-(4-methoxyphenyl)piperidine | Nucleophilic Acyl Substitution |
Proton Transfer Dynamics and Basicity Considerations
The basicity of this compound is a direct consequence of the availability of the nitrogen's lone pair to accept a proton. The equilibrium for this proton transfer lies in the formation of the corresponding piperidinium (B107235) ion. The basicity of an amine is quantified by the pKa of its conjugate acid.
The dynamics of proton transfer are typically very fast, occurring on the timescale of diffusion-controlled reactions in solution. The rate of protonation is dependent on the solvent and the nature of the proton source.
Table 2: Comparison of Basicity (pKa of Conjugate Acid)
| Compound | pKa of Conjugate Acid | Reference |
| Piperidine | ~11.2 | |
| Pyridine (B92270) | ~5.2 | core.ac.uk |
| 1-(4-Methoxyphenyl)piperazine (B173029) (Predicted) | 8.98 ± 0.10 |
Mechanistic Pathways of Aromatic Substitution on the 4-Methoxyphenyl Moiety
The 4-methoxyphenyl group of the molecule is susceptible to aromatic substitution reactions. The nature of the substituents already present on the ring, namely the methoxy (B1213986) group and the piperidino group, dictates the regioselectivity and the rate of these reactions.
Electrophilic Aromatic Substitution Dynamics
The 4-methoxyphenyl ring in this compound is highly activated towards electrophilic aromatic substitution. This is due to the powerful electron-donating effects of both the methoxy group and the piperidino group (an N-alkylamino group). Both substituents are ortho-, para-directing, meaning that incoming electrophiles will preferentially substitute at the positions ortho and para to these groups.
The methoxy group activates the ring through its +M (mesomeric) effect, where the lone pairs on the oxygen atom are delocalized into the aromatic π-system, increasing the electron density at the ortho and para positions. The piperidino group is also a strong activating group due to the +M effect of the nitrogen lone pair.
In this compound, the methoxy group is at position 4 relative to the piperidino group. The positions ortho to the piperidino group (and meta to the methoxy group) and the positions ortho to the methoxy group (and meta to the piperidino group) are the most activated sites for electrophilic attack.
Common electrophilic aromatic substitution reactions include:
Halogenation: Reaction with Br₂ in the presence of a Lewis acid catalyst like FeBr₃ would lead to the substitution of a hydrogen atom on the aromatic ring with a bromine atom, predominantly at the positions ortho to the activating groups.
Nitration: Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the aromatic ring, again at the ortho positions.
Friedel-Crafts Acylation: Reaction with an acyl chloride in the presence of a Lewis acid catalyst like AlCl₃ would introduce an acyl group. However, the basic nitrogen of the piperidine ring can complex with the Lewis acid, deactivating it. Therefore, this reaction might require specific conditions or protection of the nitrogen atom.
The mechanism for these reactions involves the attack of the π-electrons of the aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The subsequent loss of a proton from the site of attack restores the aromaticity of the ring.
Nucleophilic Aromatic Substitution Considerations
Nucleophilic aromatic substitution (SNAr) is generally not a favorable reaction pathway for this compound. This type of reaction typically requires the presence of strong electron-withdrawing groups (such as -NO₂) on the aromatic ring to stabilize the negatively charged Meisenheimer complex intermediate that is formed upon nucleophilic attack.
The 4-methoxyphenyl ring in this compound is substituted with two electron-donating groups, which destabilize the negatively charged intermediate required for an SNAr mechanism. Therefore, reactions involving the displacement of a group on the aromatic ring by a nucleophile are highly unlikely under standard conditions.
Transformations Involving the Methoxy Group
The methoxy group (-OCH₃) on the aromatic ring can undergo specific transformations, most notably ether cleavage.
Demethylation , the cleavage of the methyl group from the oxygen atom, can be achieved under harsh reaction conditions. The most common reagents for this transformation are strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI), or strong Lewis acids like boron tribromide (BBr₃).
The mechanism with HBr involves the protonation of the ether oxygen, making it a better leaving group (methanol). The bromide ion then acts as a nucleophile and attacks the methyl carbon in an SN2 reaction, displacing methanol and forming methyl bromide and the corresponding phenol (B47542), 4-(piperidin-1-yl)phenol nih.gov.
With boron tribromide, the reaction proceeds through the formation of a complex between the Lewis acidic boron atom and the ether oxygen. This is followed by the nucleophilic attack of a bromide ion on the methyl group nih.govmdma.ch. This method is often preferred as it can be carried out under milder conditions than with strong mineral acids.
These demethylation reactions are important in synthetic chemistry for converting methoxy-substituted aromatic compounds into their corresponding phenols, which can then be used in further functional group transformations.
Demethylation Reaction Mechanisms
The demethylation of the this compound involves the cleavage of the methyl ether on the phenyl ring to yield the corresponding phenol, 1-(4-hydroxyphenyl)piperidine. This transformation targets the particularly stable aryl methyl ether bond. rsc.org The reaction mechanism depends on the reagents employed, which are typically strong acids, Lewis acids, or nucleophilic agents. rsc.orgresearchgate.net
Acid-Catalyzed Demethylation: Strong Brønsted acids like hydrobromic acid (HBr) and hydroiodic acid (HI) are commonly used. rsc.orgchem-station.com The mechanism involves the protonation of the ether oxygen atom, forming an arylmethyloxonium ion. wikipedia.org This protonation makes the methyl group susceptible to nucleophilic attack by the bromide or iodide anion via an SN2 reaction. chem-station.comwikipedia.org This process yields the phenol and bromomethane or iodomethane as a byproduct. The reaction often requires harsh conditions, such as refluxing in concentrated aqueous acid for extended periods. chem-station.comcore.ac.uk For instance, the demethylation of the related compound 1-(4-methoxyphenyl)-4-(nitrophenyl)piperazine is achieved by refluxing with a mixture of HBr and acetic anhydride for 12 hours at 140°C. core.ac.uk
Lewis Acid-Mediated Demethylation: Lewis acids such as boron tribromide (BBr₃) and aluminum chloride (AlCl₃) are highly effective reagents for cleaving aryl methyl ethers, often under milder conditions than Brønsted acids. chem-station.com
Boron Tribromide (BBr₃): This is a powerful and frequently used reagent for this transformation. chem-station.com The mechanism begins with the formation of a Lewis acid-base adduct between the ether's oxygen atom and the electron-deficient boron atom. wikipedia.org This is followed by the intramolecular or intermolecular attack of a bromide ion on the methyl group, releasing methyl bromide. A subsequent hydrolysis step liberates the final phenol product. chem-station.com Due to its high reactivity, the reaction is typically initiated at low temperatures (e.g., -78°C) and gradually warmed. chem-station.com
Aluminum Chloride (AlCl₃): AlCl₃ is another strong Lewis acid that can effect demethylation, although it is generally less reactive than BBr₃. chem-station.com It is often used in conjunction with a nucleophilic scavenger, such as a thiol or a dialkyl sulfide, to facilitate the removal of the methyl group. tsijournals.com
Nucleophilic Demethylation: Strong nucleophiles, particularly thiolates, can also be used for O-demethylation. This approach involves an SN2 attack of the thiolate anion on the methyl group of the aryl methyl ether. researchgate.net For example, sodium isopropyl thiolate (i-PrSNa) in a polar aprotic solvent like DMF can cleave the ether bond upon heating. researchgate.net More practical and less odorous methods have been developed using long-chain thiols like dodecanethiol with sodium hydroxide to generate the thiolate in situ. nih.gov
Other Methods: Pyridinium (B92312) hydrochloride, when used in a molten state at high temperatures (180-220°C), serves as an effective demethylating agent. mdma.ch The mechanism involves the transfer of a proton from the pyridinium ion to the ether oxygen. This is followed by an SN2 attack on the methyl group by either pyridine or a chloride ion, yielding the phenol and N-methylpyridinium chloride. wikipedia.orgmdma.ch
The following table summarizes various reagents and conditions for the demethylation of aryl methyl ethers, which are applicable to this compound.
| Reagent | Typical Conditions | Mechanism Type | Reference(s) |
| Hydrobromic Acid (HBr) | Reflux in 47-48% aqueous HBr, often with acetic acid | Brønsted Acid-Catalyzed SN2 | rsc.orgchem-station.comcore.ac.uk |
| Boron Tribromide (BBr₃) | Dichloromethane (DCM), -78°C to room temperature | Lewis Acid-Assisted Nucleophilic Attack | chem-station.comwikipedia.org |
| Aluminum Chloride (AlCl₃) | Dichloromethane or acetonitrile, often with heating | Lewis Acid-Assisted Nucleophilic Attack | chem-station.com |
| Thiolates (e.g., R-S⁻Na⁺) | Polar aprotic solvent (e.g., DMF), reflux | Nucleophilic SN2 | researchgate.netnih.gov |
| Pyridinium Hydrochloride | Molten salt, 180-220°C | Brønsted Acid-Catalyzed SN2 | wikipedia.orgmdma.ch |
Catalytic Roles and Mechanisms of Piperidine in Organic Reactions
The piperidine moiety within this compound can act as an organocatalyst, most notably in reactions like the Knoevenagel condensation. Its catalytic activity stems from its nature as a secondary amine, which allows it to participate in catalytic cycles involving iminium and enamine/enolate intermediates. acs.orgbiosynce.com
Organocatalytic Activation in Knoevenagel Condensation
Piperidine is a classic and highly effective catalyst for the Knoevenagel condensation, a reaction that involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group. biosynce.comchem-station.com The catalytic role of piperidine, a secondary amine, is distinct from that of tertiary amines, which can only function as Brønsted bases. acs.org Piperidine activates the carbonyl compound by forming a more electrophilic intermediate, thereby facilitating the carbon-carbon bond formation under mild conditions. biosynce.comacs.org This mode of activation is a hallmark of aminocatalysis.
The reaction begins with the nucleophilic attack of the piperidine nitrogen on the carbonyl carbon of the aldehyde (e.g., benzaldehyde). acs.orgnih.gov This initial step leads to the formation of a carbinolamine intermediate. acs.orgacs.org This intermediate is key to the activation process that follows.
Role of Iminium and Enolate Intermediates in Catalytic Cycles
The catalytic cycle of the piperidine-catalyzed Knoevenagel condensation proceeds through distinct, crucial intermediates: the iminium ion and the enolate. acs.orgacs.org
Enolate Formation: Concurrently, piperidine can also act as a base, deprotonating the active methylene compound (e.g., acetylacetone or malonic acid) to generate a nucleophilic enolate. acs.orgnih.gov However, detailed mechanistic studies suggest that the hydroxide ion eliminated during the iminium ion formation is the primary base responsible for deprotonating the active methylene compound. acs.orgacs.org
C-C Bond Formation: The generated enolate then performs a nucleophilic attack on the highly electrophilic carbon of the iminium ion. acs.orgacs.org This step forms the new carbon-carbon bond and leads to an addition intermediate. nih.gov
Catalyst Regeneration: The final step involves the elimination of the piperidine catalyst from the addition intermediate, which regenerates the piperidine and yields the final α,β-unsaturated product after dehydration. acs.orgnih.gov A significant finding from mechanistic studies is that the catalytic effect of piperidine is not just in activating the aldehyde via iminium formation, but also in facilitating this final elimination step. acs.orgacs.org The elimination of the neutral piperidine molecule is kinetically more favorable than the elimination of a highly reactive hydroxide ion that would be required in a simple base-catalyzed mechanism. acs.org
The key steps in the catalytic cycle are summarized below:
| Step | Reactants | Intermediate(s) | Product(s) |
|---|---|---|---|
| 1 | Aldehyde + Piperidine | Carbinolamine | Iminium Ion + H₂O |
| 2 | Active Methylene Compound + Base | - | Enolate + Conjugate Acid |
| 3 | Iminium Ion + Enolate | Addition Intermediate | - |
Catalytic Applications Beyond Traditional Base Catalysis
The ability of piperidine to form iminium and enamine intermediates allows it to catalyze a range of reactions beyond those explainable by simple Brønsted base catalysis, where it would only serve to deprotonate a carbon acid. biosynce.com This mode of catalysis is a cornerstone of modern organocatalysis.
Michael Addition: Piperidine can catalyze the Michael addition, where a nucleophile adds to an α,β-unsaturated carbonyl compound. biosynce.com In this reaction, piperidine can activate the nucleophile by deprotonating it (acting as a base), but more sophisticated mechanisms involving enamine formation with the donor or iminium formation with the acceptor are also possible, expanding its catalytic role.
Iminium Catalysis: The formation of an iminium ion from an α,β-unsaturated aldehyde lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, making it more susceptible to attack by weak nucleophiles. This principle is used in a variety of conjugate addition reactions.
Enamine Catalysis: While the Knoevenagel condensation relies on iminium intermediates, other reactions catalyzed by secondary amines like piperidine proceed via enamine intermediates. In this pathway, the amine reacts with a ketone or aldehyde to form a nucleophilic enamine, which can then react with an electrophile. This is the basis for many asymmetric reactions catalyzed by chiral secondary amines.
These examples demonstrate that the catalytic function of the piperidine ring is multifaceted, extending beyond simple proton abstraction to covalent catalysis through the formation of reactive intermediates. acs.org This dual functionality is what makes it a versatile organocatalyst. biosynce.comijnrd.org
Advanced Spectroscopic and Structural Elucidation Studies of 1 4 Methoxyphenyl Piperidine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy serves as a cornerstone for the structural elucidation of 1-(4-Methoxyphenyl)piperidine, providing unambiguous evidence for its atomic framework through the analysis of proton and carbon nuclei.
Proton (¹H) NMR Spectral Analysis and Chemical Shift Interpretation
The ¹H NMR spectrum of this compound presents a series of distinct signals that correspond to the different types of protons in the molecule. The aromatic region of the spectrum is characteristic of a 1,4-disubstituted benzene (B151609) ring. Protons on the phenyl ring ortho to the methoxy (B1213986) group (H-3' and H-5') are chemically equivalent, as are the protons ortho to the piperidine (B6355638) substituent (H-2' and H-6'). This arrangement typically produces an AA'BB' spin system, which often appears as two distinct doublets. The signals for these aromatic protons are expected to appear in the range of δ 6.8-7.0 ppm.
The aliphatic region contains signals from the piperidine ring protons. The two methylene (B1212753) groups adjacent to the nitrogen atom (α-protons, H-2 and H-6) are deshielded by the nitrogen and appear as a multiplet around δ 3.1-3.2 ppm. The methylene groups at the β-positions (H-3 and H-5) and the single γ-methylene group (H-4) are further upfield, typically observed as multiplets in the δ 1.5-1.8 ppm range.
The methoxy group (-OCH₃) protons give rise to a sharp singlet, as they have no adjacent protons to couple with. This signal is characteristically found at approximately δ 3.7-3.8 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-2', H-6' (Aromatic) | ~6.95 | Doublet |
| H-3', H-5' (Aromatic) | ~6.85 | Doublet |
| -OCH₃ (Methoxy) | ~3.77 | Singlet |
| H-2, H-6 (Piperidine α) | ~3.12 | Multiplet |
| H-3, H-5 (Piperidine β) | ~1.72 | Multiplet |
| H-4 (Piperidine γ) | ~1.58 | Multiplet |
Carbon-13 (¹³C) NMR Spectral Analysis and Chemical Shift Interpretation
The proton-decoupled ¹³C NMR spectrum provides information on the unique carbon environments within the molecule. For this compound, eight distinct signals are expected.
In the aromatic region, the carbon atom bonded to the oxygen of the methoxy group (C-4') is the most deshielded, appearing around δ 154 ppm. The carbon atom bonded to the piperidine nitrogen (C-1') is also significantly downfield, with an expected chemical shift near δ 145 ppm. The remaining aromatic carbons (C-2', C-6' and C-3', C-5') appear between δ 114 and 120 ppm.
The piperidine ring carbons show characteristic shifts, with the α-carbons (C-2, C-6) appearing around δ 51 ppm due to the influence of the adjacent nitrogen atom. The β-carbons (C-3, C-5) are found further upfield at approximately δ 26 ppm, while the γ-carbon (C-4) typically resonates at the highest field, around δ 24 ppm. The carbon of the methoxy group (-OCH₃) gives a signal at approximately δ 55.5 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-4' (Aromatic, C-O) | ~154.2 |
| C-1' (Aromatic, C-N) | ~145.5 |
| C-2', C-6' (Aromatic) | ~119.5 |
| C-3', C-5' (Aromatic) | ~114.6 |
| -OCH₃ (Methoxy) | ~55.5 |
| C-2, C-6 (Piperidine α) | ~51.2 |
| C-3, C-5 (Piperidine β) | ~26.0 |
| C-4 (Piperidine γ) | ~24.5 |
Two-Dimensional (2D) NMR Techniques (COSY, HSQC) for Connectivity Mapping
While specific 2D NMR spectra for this compound are not widely published, the expected correlations can be confidently predicted to confirm structural assignments.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically on adjacent carbons. Key expected cross-peaks would include:
A correlation between the aromatic protons at H-2'/H-6' and H-3'/H-5'.
Correlations within the piperidine ring spin system: a cross-peak between the α-protons (H-2, H-6) and the β-protons (H-3, H-5), and another between the β-protons and the γ-proton (H-4).
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbons. The expected HSQC correlations for this compound would directly link the proton signals to their corresponding carbon signals as assigned in the tables above, confirming the C-H framework of the molecule. For example, the singlet at ~δ 3.77 ppm would correlate with the carbon signal at ~δ 55.5 ppm, definitively assigning them to the methoxy group.
Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman), is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
The FT-IR spectrum is expected to show several key absorption bands.
C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the piperidine and methoxy groups are observed in the 2800-3000 cm⁻¹ region.
C=C Stretching: Aromatic ring C=C stretching vibrations produce characteristic bands in the 1610-1500 cm⁻¹ range.
C-N Stretching: The stretching vibration of the aryl-nitrogen bond is expected in the 1360-1250 cm⁻¹ region.
C-O Stretching: The strong, characteristic asymmetric C-O-C stretching of the aryl ether (anisole) moiety is one of the most prominent peaks, expected around 1245 cm⁻¹. A symmetric stretching band is also expected near 1030 cm⁻¹.
The FT-Raman spectrum would complement the FT-IR data, often showing strong signals for the symmetric vibrations of the aromatic ring.
Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 |
| Aliphatic C-H Stretch | 3000-2850 |
| Aromatic C=C Stretch | 1610, 1510 |
| Asymmetric Aryl C-O-C Stretch | ~1245 |
| Symmetric Aryl C-O-C Stretch | ~1030 |
| Aryl C-N Stretch | 1360-1250 |
Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis
Mass spectrometry is employed to confirm the molecular weight of this compound and to analyze its fragmentation pattern upon ionization, which provides further structural information. The compound has a molecular formula of C₁₂H₁₇NO and a molecular weight of 191.27 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at an m/z ratio of 191. The fragmentation is expected to be directed by the nitrogen atom and the aromatic ring. Key fragmentation pathways would include:
Loss of a methyl radical: Cleavage of the methoxy group can lead to the loss of a methyl radical (•CH₃), resulting in a fragment ion at m/z 176.
Alpha-cleavage: The most common fragmentation for amines involves cleavage of the C-C bond adjacent to the nitrogen. Loss of a hydrogen radical from the α-carbon of the piperidine ring would lead to a stable iminium ion at m/z 190.
Cleavage of the N-Aryl bond: Scission of the bond between the piperidine nitrogen and the phenyl ring can generate a piperidine radical cation at m/z 84 or a methoxyphenyl fragment.
Table 4: Expected Mass Spectrometry Fragments for this compound
| m/z Ratio | Proposed Fragment Identity |
| 191 | [M]⁺˙ (Molecular Ion) |
| 190 | [M-H]⁺ |
| 176 | [M-CH₃]⁺ |
| 84 | [C₅H₁₀N]⁺ (Piperidinyl cation) |
X-ray Diffraction Analysis for Solid-State Structure and Conformation
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, providing accurate data on bond lengths, bond angles, and torsional angles.
A review of the current scientific literature and crystallographic databases indicates that a single-crystal X-ray structure for the parent compound, this compound, has not been reported. Therefore, definitive experimental data on its solid-state conformation, crystal packing, and precise molecular dimensions are not available at this time. Structural analysis of closely related N-arylpiperidine derivatives suggests that the piperidine ring would adopt a stable chair conformation.
Determination of Piperidine Ring Conformation (e.g., Chair Conformation)
The piperidine ring, analogous to cyclohexane, typically adopts a chair conformation to minimize steric and torsional strain. wikipedia.org In substituted piperidines, the substituents can occupy either axial or equatorial positions, and the ring can, in some cases, adopt other conformations such as a boat or twist-boat form, particularly in sterically hindered molecules. nih.govmdpi.com
For N-aryl piperidines, the chair conformation is generally expected to be the most stable. In similar structures, the piperidine ring has been observed to adopt a chair conformation. iucr.org However, without specific experimental data from X-ray crystallography or detailed computational analysis for this compound, a definitive determination of its precise piperidine ring conformation is not possible.
Analysis of Bond Lengths, Bond Angles, and Torsion Angles
A complete analysis of bond lengths, bond angles, and torsion angles requires data from single-crystal X-ray diffraction or validated computational chemistry studies. Such specific data for this compound have not been identified in the available literature.
For context, tables of bond lengths, angles, and torsion angles are typically generated from these detailed structural studies. Theoretical calculations, such as those using Density Functional Theory (DFT), can also provide this information. researchgate.netmdpi.com In the absence of such a study for this compound, no specific data can be presented.
Table 1: Selected Bond Lengths for this compound Data not available in the surveyed literature.
Table 2: Selected Bond Angles for this compound Data not available in the surveyed literature.
Table 3: Selected Torsion Angles for this compound Data not available in the surveyed literature.
Crystal Packing Features and Intermolecular Interactions
The arrangement of molecules in a crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding and van der Waals forces, are determined through crystallographic analysis. These features influence the physical properties of the compound. For N-aryl piperidine derivatives, crystal packing can be influenced by various interactions, including C—H⋯O and C—H⋯π interactions. nih.goviucr.org
Without a crystal structure determination for this compound, a description of its crystal packing and specific intermolecular interactions cannot be provided.
Table 4: Intermolecular Interactions for this compound Data not available in the surveyed literature.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations of Spectroscopic Parameters
Simulated Vibrational Spectra
While computational studies exist for structurally similar molecules, such as piperazine or other piperidine (B6355638) derivatives, the strict requirement to focus solely on 1-(4-Methoxyphenyl)piperidine prevents the inclusion of that data.
Theoretical Studies on Chemical Reactivity and Selectivity
Quantum chemical calculations are used to determine a variety of reactivity indices that quantify different aspects of a molecule's reactivity. nih.govnih.gov A 2021 study performed a detailed computational analysis on this compound (referred to as para-methoxyphenyl piperazine) using DFT with the B3LYP functional and 6-311++G(d,p) basis set to predict its chemical reactivity descriptors. researchgate.netdeu.edu.tr
Key reactivity indices are derived from the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.net
From these orbital energies, several global reactivity descriptors can be calculated:
Chemical Potential (μ): Represents the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.
Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / 2η.
Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the electron cloud can be polarized.
These descriptors for this compound provide a quantitative basis for understanding its reactive behavior. researchgate.net Furthermore, Molecular Electrostatic Potential (MEP) maps can visually identify the electron-rich and electron-poor regions of the molecule, highlighting the likely sites for chemical interactions. researchgate.net
| Descriptor | Definition | Significance for Reactivity |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |
| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicator of kinetic stability; larger gap implies lower reactivity |
| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons |
| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Resistance to charge transfer |
| Electrophilicity Index (ω) | ω = μ² / 2η | Propensity of a species to accept electrons |
While specific studies detailing the reaction pathways and transition states for this compound are not extensively documented in the reviewed literature, computational chemistry offers robust methodologies for such explorations. chemrxiv.orgchemrxiv.org These investigations are crucial for understanding reaction mechanisms, predicting reaction outcomes, and calculating activation energies.
The primary approach involves mapping the potential energy surface (PES) of a reaction. Computational methods, typically DFT, are used to locate the geometries of reactants, products, and, most importantly, the transition states (TS) that connect them. chemrxiv.org A transition state is a first-order saddle point on the PES, representing the highest energy barrier along the reaction coordinate. chemrxiv.org
The process generally involves:
Reactant and Product Optimization: The geometries of the starting materials and final products are optimized to find their lowest energy conformations.
Transition State Search: Various algorithms are employed to locate the TS structure between the reactants and products. This is a computationally demanding step.
Frequency Calculation: Once a potential TS is located, frequency calculations are performed. A true transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the identified transition state correctly connects the desired reactants and products on the potential energy surface.
These computational protocols can be applied to study various reactions involving this compound, such as N-arylation, demethylation, or reactions of the piperidine ring, providing detailed mechanistic insights that are often difficult to obtain experimentally. researchgate.net For example, theoretical models have been successfully used to calculate the thermodynamics of reactions in aqueous piperazine systems, including deprotonation and carbamate formation. nih.govacs.orgresearchgate.net
Molecular Modeling and Dynamics Simulations
Molecular modeling and, in particular, molecular dynamics (MD) simulations, are powerful computational techniques used to study the physical movements of atoms and molecules over time. These simulations provide a dynamic view of molecular behavior, which is essential for understanding how molecules like this compound interact with their environment, especially in biological systems. nih.govresearchgate.net
MD simulations have been widely applied to study piperazine and piperidine derivatives to understand their interactions with biological targets, such as proteins and enzymes. nih.govijpsdronline.commdpi.com The general workflow for an MD simulation involves:
System Setup: A simulation box is created containing the molecule of interest (e.g., this compound), often in complex with a protein, and solvated with water molecules and ions to mimic physiological conditions.
Force Field Application: A force field (e.g., AMBER, OPLS-AA) is chosen to describe the potential energy of the system. nih.govresearchgate.net The force field is a set of parameters that define the bond lengths, angles, dihedrals, and non-bonded interactions between atoms.
Energy Minimization: The initial system is subjected to energy minimization to relax any steric clashes or unfavorable conformations.
Equilibration: The system is gradually heated to the desired temperature and equilibrated at the desired pressure, allowing the solvent molecules to arrange naturally around the solute.
Production Run: The simulation is run for an extended period (nanoseconds to microseconds), during which the trajectory (positions and velocities of all atoms over time) is saved.
Analysis of the resulting trajectory can reveal crucial information about the stability of protein-ligand complexes, key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), conformational changes in the molecule or the protein, and the calculation of binding free energies. ijpsdronline.comresearchgate.net These simulations are vital in drug discovery for predicting the binding affinity and mechanism of action of potential drug candidates containing the this compound scaffold. nih.gov
Chemical Reactivity and Derivatization Strategies for 1 4 Methoxyphenyl Piperidine
Oxidation Reactions and Corresponding Product Formation
The oxidation of N-aryl piperidines can proceed through several pathways, primarily involving the nitrogen atom or the carbon atoms alpha to the nitrogen (α-carbons) on the piperidine (B6355638) ring. While direct oxidation of 1-(4-Methoxyphenyl)piperidine is not extensively detailed in the literature, reactivity can be inferred from analogous N-substituted piperidine systems.
One common oxidation reaction for tertiary amines is the formation of N-oxides. Treatment of N-alkyl piperidines with oxidizing agents like meta-chloroperoxybenzoic acid (mCPBA) can efficiently produce the corresponding tertiary amine N-oxides. acs.org This transformation introduces a new functional group that can influence the molecule's properties and subsequent reactivity.
Oxidation can also occur at the α-carbon of the piperidine ring. Photocatalytic methods, for instance, can be employed for the α-hydroxylation of N-Boc-piperidines, leading to the formation of hemiaminals. chemrxiv.org These intermediates can be valuable for further derivatization. Another approach involves oxidation with bromine in acetic acid, which can convert enantiopure piperidines into the corresponding α,α'-dibromo lactams. researchgate.net This reaction proceeds via bromination at the positions adjacent to the nitrogen, followed by hydrolysis to form the cyclic amide (lactam).
The table below summarizes potential oxidation products of N-aryl piperidines based on reactions of similar compounds.
| Oxidizing Agent | Reaction Type | Potential Product |
| mCPBA | N-Oxidation | This compound N-oxide |
| Photocatalyst/O₂ | α-C-H Hydroxylation | 1-(4-Methoxyphenyl)piperidin-2-ol (Hemiaminal) |
| Br₂/Acetic Acid | α,α'-Dibromination/Oxidation | 3,3-Dibromo-1-(4-methoxyphenyl)piperidin-2-one |
Reduction Reactions and Corresponding Product Formation
The parent this compound molecule is generally resistant to reduction under standard conditions, as both the piperidine ring and the aryl ring are already saturated or electronically stable. However, reduction reactions are highly relevant for derivatives of this compound, particularly those containing reducible functional groups like ketones or esters.
A key derivative, 1-(4-methoxyphenyl)piperidin-4-one, can be readily reduced to the corresponding alcohol, 1-(4-methoxyphenyl)piperidin-4-ol. This transformation is a crucial step in the synthesis of various biologically active molecules. The reduction of the ketone can be achieved using a variety of reducing agents, often with high stereoselectivity, yielding either the cis or trans alcohol isomer depending on the reagent and reaction conditions. For instance, reductive cleavage of N-O bonds in precursor molecules can yield piperidones, which are then further reduced to piperidinols using agents like sodium cyanoborohydride. researchgate.net
| Starting Material | Reducing Agent | Product |
| 1-(4-Methoxyphenyl)piperidin-4-one | Sodium Borohydride (B1222165) (NaBH₄) | 1-(4-Methoxyphenyl)piperidin-4-ol |
| 1-(4-Methoxyphenyl)piperidin-4-one | Lithium Aluminum Hydride (LiAlH₄) | 1-(4-Methoxyphenyl)piperidin-4-ol |
| N-O bond-containing precursor | Catalytic Hydrogenation | Piperidin-4-one derivative |
Nucleophilic Substitution Reactions on the Aryl Ring
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction typically requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (EWGs), usually positioned ortho or para to the leaving group. nih.govfishersci.co.uk
The aryl ring of this compound is considered electron-rich. This is due to the electron-donating effects of both the methoxy (B1213986) group (-OCH₃) and the nitrogen atom of the piperidine ring. Consequently, the molecule is generally not susceptible to classical SNAr reactions. Attempts to displace a group on the aryl ring with a nucleophile under standard SNAr conditions are typically unsuccessful.
However, nucleophilic substitution on such electron-rich systems is not entirely impossible and can be achieved under specific, often harsh, conditions or through unconventional mechanisms:
High Temperatures: The amination of anisole (a related methoxybenzene compound) with ammonia has been shown to occur over zeolite catalysts at temperatures ranging from 425-475 °C. bohrium.com
Metal Complexation: In organometallic chemistry, binding an anilido (N-aryl) ligand to a highly oxidizing metal center, such as Osmium(IV), can invert the electronic character of the aryl ring (umpolung). This activation makes the ring electrophilic and susceptible to nucleophilic attack by amines like piperidine, even leading to the substitution of a hydrogen atom. washington.edu
These examples represent specialized conditions and are not typical for general organic synthesis. For most practical purposes, the aryl ring of this compound is considered inert to nucleophilic aromatic substitution.
Functional Group Interconversions on the Piperidine Ring System
Modern synthetic methods allow for the direct functionalization of C-H bonds, providing powerful strategies for interconverting a simple C-H bond into a more complex functional group. For N-aryl piperidines, these transformations can be directed to specific positions on the piperidine ring.
A notable strategy involves the photocatalytic generation of a Boc-stabilized iminium ion from an N-Boc piperidine. This key intermediate can then react in two different ways depending on the base used, leading to a regiodivergent functionalization. This method can provide access to either α-hydroxylated or β-elimination products, which can be derivatized further. chemrxiv.org
Another example of functional group interconversion is the hydroboration-oxidation of an exocyclic methylene (B1212753) group. If a 4-methylene-1-(4-methoxyphenyl)piperidine derivative is synthesized, the double bond can be converted into a primary alcohol via hydroboration with reagents like borane-tetrahydrofuran complex (BH₃·THF), followed by oxidation. acs.org This two-step process effectively converts a C=C double bond into a C-OH single bond at a specific position.
Strategies for the Introduction of Additional Substituents
Alkylation and Acylation Reactions
The introduction of alkyl and acyl groups can be targeted at either the nitrogen or carbon atoms of the this compound scaffold.
N-Acylation: While the nitrogen atom in this compound is already tertiary, pre-cursors with a secondary amine (piperidine itself) are readily acylated. For example, reaction with an acid chloride or anhydride introduces an acyl group onto the nitrogen. This is a common strategy in the synthesis of piperidine-containing pharmaceuticals. chemrevlett.com
C-Acylation: The introduction of an acyl group onto the carbon framework of the piperidine ring is a key strategy for building molecular complexity. A process for synthesizing 4-aryl-4-acyl piperidines has been developed, which involves the reaction of a 4-arylpyridine with an acid anhydride in the presence of indium metal, followed by reduction of the resulting dihydropyridine (B1217469) intermediate. google.com This method allows for the direct installation of an acyl group at the C4 position. The general Friedel-Crafts acylation, which targets aromatic rings, could in principle be used, but the high activation of the methoxyphenyl ring might lead to multiple products and side reactions. youtube.com
Carbonyl Group Functionalization
The introduction of a carbonyl group, typically to form a piperidin-4-one derivative, creates a highly versatile synthetic intermediate. googleapis.com The synthesis of N-substituted piperidin-4-ones is a well-established field. chemrevlett.com Once formed, the carbonyl group in a compound like 1-(4-methoxyphenyl)piperidin-4-one can undergo a wide array of classical carbonyl reactions.
These reactions allow for the installation of diverse substituents at the C4 position of the piperidine ring.
| Reaction Type | Reagent(s) | Product Type |
| Grignard Reaction | R-MgBr | Tertiary Alcohol |
| Wittig Reaction | Ph₃P=CHR | Alkene |
| Reductive Amination | R-NH₂, NaBH₃CN | Secondary or Tertiary Amine |
| Aldol Condensation | Aldehyde, Base | α,β-Unsaturated Ketone |
These functionalization strategies highlight the utility of this compound and its derivatives as scaffolds in medicinal chemistry and organic synthesis, allowing for systematic modification to explore structure-activity relationships.
Palladium-Catalyzed Coupling Reactions for Further Aryl Functionalization
The this compound scaffold represents a versatile platform for further structural elaboration through transition-metal-catalyzed cross-coupling reactions. Palladium catalysis, in particular, offers a powerful toolkit for C-C and C-N bond formation, enabling the introduction of additional aryl groups to either the N-aryl ring or the piperidine ring itself. These methodologies are crucial for synthesizing complex molecules with potential applications in medicinal chemistry and materials science.
One of the most prominent strategies is the direct C-H arylation of the methoxyphenyl ring. This approach allows for the functionalization of the aromatic ring at positions ortho or meta to the existing methoxy and piperidine substituents. The regioselectivity of such reactions is often guided by the electronic properties of the substituents and can be controlled by the choice of directing groups, ligands, and reaction conditions.
Furthermore, the piperidine ring itself can be a target for palladium-catalyzed arylation. While the C-H bonds on a saturated heterocycle are generally considered unreactive, modern palladium catalysis has enabled their functionalization. acs.org For instance, through the use of specific directing groups attached to the piperidine nitrogen (after a hypothetical removal and replacement of the methoxyphenyl group) or directly activating C-H bonds, aryl groups can be installed at the α, β, or γ positions of the piperidine ring. acs.orgresearchgate.net
A notable advanced methodology involves the arylation of endocyclic 1-azaallyl anions, which can be generated in situ from related piperidine precursors. nih.gov This palladium-catalyzed cross-coupling reaction between aryl halides and these reactive intermediates provides a pathway to cis-2,3-diarylpiperidines, significantly expanding the structural diversity achievable from a simple piperidine core. nih.gov While this specific reaction starts from a 2-aryl-1-piperideine, it illustrates a powerful strategy for diaryl functionalization of the piperidine skeleton. nih.gov
The Mizoroki-Heck reaction is another cornerstone of palladium catalysis applicable for functionalizing derivatives of this compound. nih.govorganic-chemistry.orgwikipedia.org If the scaffold were modified to include an unsaturated halide or triflate, it could be coupled with an alkene to form a new C-C bond, yielding a substituted alkene product. wikipedia.org This reaction has a broad substrate scope and is known for its excellent stereoselectivity, typically favoring the trans product. organic-chemistry.orgyoutube.com
The conditions for these palladium-catalyzed reactions are highly tunable. The choice of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligand (e.g., phosphines, N-heterocyclic carbenes), base, and solvent system is critical for achieving high yields and selectivity. nih.gov
Table 1: Examples of Palladium-Catalyzed Arylation Strategies Applicable to Piperidine Scaffolds This table presents data from studies on related piperidine compounds to illustrate the principles of aryl functionalization.
| Reaction Type | Substrate Example | Arylating Agent | Catalyst System | Base | Isolated Yield | Reference |
| β-Arylation via 1-Azaallyl Anion | 2-Phenyl-1-piperideine | 4-Chlorotoluene | Pd₂(dba)₃ / (R)-DTBM-SEGPHOS | NaOtBu | 95% | nih.gov |
| β-Arylation via 1-Azaallyl Anion | 2-(4-Methoxyphenyl)-1-piperideine | Chlorobenzene | Pd₂(dba)₃ / (R)-DTBM-SEGPHOS | NaOtBu | 87% | nih.gov |
| ortho-Arylation of N-benzylpiperidine | N-Benzylpiperidine | 4-Tolylboronic acid pinacol ester | Pd(OAc)₂ / Ag₂O | K₂CO₃ | 85% | nih.gov |
| α-Arylation of Sulfonamide | 1-(Methylsulfonyl)piperidine | Chlorobenzene | Pd dimer / Indole-based ligand | LiOtBu | 98% | nih.gov |
Targeted Derivatization for Specific Research Applications
The this compound core is a privileged scaffold in medicinal chemistry, frequently serving as a starting point for the development of targeted molecular probes, therapeutic candidates, and other research tools. Derivatization strategies are systematically employed to modulate the compound's physicochemical properties, such as lipophilicity, polarity, and metabolic stability, and to optimize its interaction with specific biological targets.
A primary focus of derivatization is the exploration of structure-activity relationships (SAR). By systematically modifying different parts of the molecule, researchers can identify which functional groups are essential for biological activity and which can be altered to enhance potency, selectivity, or pharmacokinetic profiles. For the this compound scaffold, key points of modification include:
The Methoxyphenyl Ring: The methoxy group can be demethylated to a phenol (B47542), which can then be used as a handle for introducing a wide variety of substituents through ether or ester linkages. The aromatic ring itself can be further functionalized with halogens, nitro groups, or alkyl chains, which can serve to modulate electronic properties or provide additional points for vector-oriented synthesis.
Combination with Other Pharmacophores: The entire this compound moiety can be appended to other known pharmacophores to create hybrid molecules with potentially novel or dual-action mechanisms. For example, it can be linked via an aliphatic chain to another heterocyclic system, a strategy commonly used in the design of central nervous system (CNS) agents. mdpi.com
In cancer research, arylpiperazine derivatives, which are structurally related to arylpiperidines, are investigated as scaffolds for anticancer agents due to their ability to interact with various molecular targets involved in cancer progression. mdpi.comnih.gov Similar derivatization strategies could be applied to this compound to explore its potential in oncology.
Another significant application is the development of ligands for CNS receptors. Aryl-substituted piperidines are core structures in many neurologically active drugs. By synthesizing a library of derivatives of this compound with varied substituents, researchers can screen for compounds with high affinity and selectivity for specific receptors, such as serotonin or dopamine receptors, which are important targets for treating depression, anxiety, and other neurological disorders.
Supramolecular Chemistry of 1 4 Methoxyphenyl Piperidine Systems
Hydrogen Bonding Networks in Crystalline Structures and Solution
While 1-(4-methoxyphenyl)piperidine itself lacks a classic hydrogen bond donor (the piperidine (B6355638) nitrogen is tertiary), its derivatives and its protonated form can participate extensively in hydrogen bonding. The oxygen atom of the methoxy (B1213986) group and any additional functional groups serve as primary hydrogen bond acceptors. In the absence of strong donors like O-H or N-H, weaker C-H...O and C-H...N interactions become structurally significant.
In the crystal structure of related compounds, such as 1-(2,5-dimethoxyphenyl)-2,2,6,6-tetramethylpiperidine, molecules are linked by C—H⋯O hydrogen bonds to form chains that propagate along a crystallographic axis nih.gov. Similarly, analysis of 2-amino-4-(4-methoxyphenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile, which contains the core 4-methoxyphenyl (B3050149) and a piperidine-like ring, reveals a more complex network. Here, strong N—H⋯N and C—H⋯O hydrogen bonds create distinct dimeric motifs. iucr.org These primary motifs are then interconnected by further N—H⋯O and C—H⋯O interactions, extending the structure into a robust three-dimensional network. iucr.org
These interactions are crucial in determining the packing of molecules, influencing properties like solubility and crystal morphology. The geometric parameters of these bonds are characteristic of their strength and directionality.
| Interaction Type | Donor (D) | Acceptor (A) | Description | Reference |
|---|---|---|---|---|
| C—H⋯O | Piperidine C-H, Phenyl C-H | Methoxy Oxygen | Forms chains and links dimeric units in related piperidine derivatives. | nih.goviucr.org |
| N—H⋯N | Amine/Amide N-H | Pyridine (B92270)/Nitrile Nitrogen | Creates primary dimeric motifs in functionalized piperidine analogues. | iucr.org |
| N—H⋯O | Amine/Amide N-H | Carbonyl/Methoxy Oxygen | Contributes to the formation of multi-dimensional frameworks by linking primary structural motifs. | iucr.org |
Aromatic π-π Stacking Interactions in Molecular Assemblies
The electron-rich 4-methoxyphenyl ring is highly disposed to engage in aromatic π-π stacking interactions. These interactions, driven by electrostatic and van der Waals forces, are a significant factor in the organization of molecular assemblies. The nature of the stacking is heavily influenced by the electronic properties of the interacting aromatic systems.
The geometry of these interactions, specifically the distance between the centroids of the aromatic rings and their relative orientation (slip angle), determines their energetic contribution. Centroid-to-centroid distances under 3.8 Å are typically indicative of significant stacking interactions. Conversely, in some related structures, the absence of strong stacking is noted where centroid distances exceed 4.0 Å, indicating that other forces dominate the packing arrangement. nih.gov
| Interacting Groups | Typical Centroid Distance | Nature of Interaction | Reference |
|---|---|---|---|
| 4-Methoxyphenyl ↔ Electron-poor Aromatic Ring | < 3.8 Å | Strong, stabilizing donor-acceptor interaction. | mdpi.com |
| 4-Methoxyphenyl ↔ 4-Methoxyphenyl | Variable | Contributes to the overall stabilization of the molecular packing in crystals. | iucr.org |
C-H...π Interactions and Their Influence on Supramolecular Architecture
C-H...π interactions, where a C-H bond acts as a weak hydrogen bond donor to the electron cloud of an aromatic ring, are a subtle but definitive force in shaping supramolecular architecture. In this compound systems, both the C-H bonds of the piperidine ring and the aromatic C-H bonds can interact with the π-system of the methoxyphenyl group.
Self-Assembly Mechanisms and Multi-Dimensional Framework Formation
The formation of ordered, multi-dimensional structures from individual this compound molecules or their derivatives is a classic example of molecular self-assembly. This process is not driven by a single dominant force but by the synergistic interplay of the hydrogen bonds, π-π stacking, and C-H...π interactions discussed previously.
The process often follows a hierarchical pattern. First, the strongest and most directional interactions, such as N-H...O or N-H...N hydrogen bonds in derivatives, assemble molecules into primary motifs like dimers or chains. iucr.org Weaker C-H...O interactions can also form simple one-dimensional chains. nih.gov These initial assemblies are then organized into two- or three-dimensional frameworks through the combined effects of π-π stacking between the methoxyphenyl rings and a network of weaker C-H...π interactions. iucr.orgresearchgate.net The final supramolecular architecture—be it a simple layered structure or a complex interpenetrating network—is thus a direct consequence of the balance and cooperativity between these varied non-covalent forces.
Host-Guest Chemistry with Macrocyclic Receptors
The piperidine scaffold is a common feature in many pharmacologically active compounds, which has led to research into its ability to act as a "guest" molecule within a "host" macrocycle. This area of host-guest chemistry is particularly relevant for improving the physicochemical properties of drugs.
Derivatives of piperidine have been shown to form stable inclusion complexes with β-cyclodextrin, a common macrocyclic host. nih.govmdpi.com Cyclodextrins have a hydrophobic inner cavity and a hydrophilic exterior, allowing them to encapsulate nonpolar or partially nonpolar guest molecules in aqueous solutions. nih.gov The formation of a host-guest complex with β-cyclodextrin can significantly enhance the water solubility of a piperidine-based drug, reduce its toxicity, and control its release, thereby improving its therapeutic profile. mdpi.com The binding within the cyclodextrin (B1172386) cavity is driven by a combination of hydrophobic effects and van der Waals interactions between the piperidine or its substituents and the interior wall of the host molecule. nih.gov
Role of 1 4 Methoxyphenyl Piperidine As a Synthetic Intermediate and Building Block
Precursor in the Synthesis of Complex Heterocyclic Systems
The inherent reactivity of the piperidine (B6355638) nitrogen and the potential for functionalization of the methoxy-substituted phenyl ring make 1-(4-Methoxyphenyl)piperidine and its analogues valuable starting materials for the synthesis of intricate heterocyclic systems. These systems often form the core of medicinally important molecules.
A notable example that illustrates the utility of a closely related N-aryl heterocyclic amine is the synthesis of 1-(4-hydroxylphenyl)-4-(4-nitrophenyl)piperazine, a key intermediate for a number of triazole antifungals. In this multi-step synthesis, 1-(4-methoxyphenyl)piperazine (B173029) is generated in situ and then undergoes an N-arylation reaction with p-chloronitrobenzene. This is followed by demethylation to yield the desired complex diarylated piperazine. rsc.org This synthetic strategy highlights how the N-arylpiperazine unit, analogous to N-arylpiperidines, serves as a foundational scaffold for building more elaborate and functionally rich heterocyclic compounds.
The general principle of using piperidine derivatives as precursors for fused heterocyclic systems is a well-established strategy in organic synthesis. Various methodologies, including intramolecular cyclizations and cycloaddition reactions, are employed to construct polycyclic frameworks containing the piperidine ring.
Construction of Polyfunctional Piperidine Derivatives
The piperidine scaffold is a key component in a multitude of approved drugs, making the development of methods for its functionalization a significant area of research. nih.gov The synthesis of polyfunctional piperidine derivatives allows for the fine-tuning of physicochemical and pharmacological properties, which is crucial in drug discovery.
While direct examples of the extensive polyfunctionalization of this compound are not abundant in the readily available literature, the principles of piperidine chemistry suggest several avenues for its elaboration. The nitrogen atom can be readily quaternized or used to direct further reactions. The aromatic ring can undergo electrophilic substitution, and the piperidine ring itself can be functionalized at various positions.
A relevant example of constructing a complex, polyfunctional piperidine derivative involves a stereoselective three-component vinylogous Mannich-type reaction. This bio-inspired method was used to assemble multi-substituted chiral piperidines, including the synthesis of (R)-1-((R)-1-(4-Methoxyphenyl)ethyl)-6-methyl-2-phenyl-2,3-dihydropyridin-4(1H)-one. rsc.org Although this example doesn't start from this compound, it demonstrates the incorporation of the 4-methoxyphenyl (B3050149) motif into a highly functionalized piperidine core, showcasing the importance of this substituent in building complex structures.
The table below summarizes the key reactants and the resulting complex piperidine derivative from this stereoselective synthesis.
| Reactants | Product | Synthetic Approach |
| Functionalized dienolate, Aldehyde, Amine | (R)-1-((R)-1-(4-Methoxyphenyl)ethyl)-6-methyl-2-phenyl-2,3-dihydropyridin-4(1H)-one | Stereoselective three-component vinylogous Mannich reaction |
Contribution to the Synthesis of Diverse Chemical Libraries
Diversity-oriented synthesis (DOS) is a powerful strategy in drug discovery for the creation of large and structurally diverse collections of molecules, known as chemical libraries. nih.gov These libraries are then screened for biological activity to identify new drug leads. The piperidine scaffold is a popular choice in DOS due to its prevalence in bioactive molecules. researchgate.net
Multicomponent reactions (MCRs) are particularly well-suited for the rapid assembly of chemical libraries. hoffmanchemicals.com These reactions combine three or more starting materials in a single step to generate complex products, and the use of different combinations of reactants leads to a diverse library of compounds.
One prominent example is the piperidine-catalyzed four-component synthesis of polyfunctionalized 1,4-dihydropyridines. researchgate.net In this reaction, an aldehyde, an active methylene (B1212753) compound, an amine, and a β-ketoester are combined in the presence of piperidine as an organocatalyst to produce a library of dihydropyridine (B1217469) derivatives. The versatility of this reaction allows for the systematic variation of each component, leading to a large and diverse chemical library. While this example uses the parent piperidine, this compound could potentially be used as a building block in similar MCRs, where the 1-(4-methoxyphenyl) group would be incorporated into the final products, thereby increasing the structural diversity of the library.
The general scheme for a piperidine-catalyzed four-component reaction is presented below.
| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Catalyst | Product Class |
| Aryl Aldehyde | Malononitrile | Amine | Acetylenic Ester | Piperidine | Polyfunctionalized 1,4-Dihydropyridines |
Applications as a Catalyst or Ligand in Organic Transformations
The lone pair of electrons on the nitrogen atom of the piperidine ring imparts basic and nucleophilic character, allowing it to function as an organocatalyst in various organic transformations. ijnrd.org As mentioned in the previous section, piperidine is an effective catalyst for the multicomponent synthesis of 1,4-dihydropyridines. researchgate.net The catalytic cycle typically involves the formation of a more reactive intermediate through the reaction of the piperidine with one of the substrates.
Given that this compound retains the basic nitrogen atom of the piperidine ring, it is reasonable to expect that it could also exhibit catalytic activity in similar reactions. The electronic properties of the 4-methoxyphenyl group, being electron-donating, might modulate the basicity and nucleophilicity of the piperidine nitrogen, potentially influencing the catalytic efficiency and selectivity of the reaction. However, specific studies detailing the use of this compound as a catalyst are not extensively reported.
In addition to catalysis, piperidine derivatives can serve as ligands for transition metals, forming complexes that can catalyze a wide range of organic reactions. The nitrogen atom can coordinate to a metal center, and the substituents on the piperidine ring can be modified to tune the steric and electronic properties of the resulting catalyst. While there is a vast body of literature on piperidine-containing ligands, specific examples of ligands derived from this compound are not prominent in the reviewed literature. The potential for its derivatives to act as ligands remains an area for further exploration.
The table below outlines the potential applications of this compound in catalysis, based on the known reactivity of the parent piperidine.
| Application | Role of this compound (Potential) | Example Reaction (with Piperidine) |
| Organocatalysis | Basic catalyst | Four-component synthesis of 1,4-dihydropyridines |
| Ligand Synthesis | Precursor for chiral or achiral ligands | Formation of metal complexes for various catalytic transformations |
Emerging Research Directions and Future Perspectives
Development of Novel Synthetic Approaches for 1-(4-Methoxyphenyl)piperidine Analogues
Recent developments also include diastereoselective and enantioselective methods to control the stereochemistry of substituents on the piperidine (B6355638) ring. For instance, rhodium-catalyzed dearomatization-hydrogenation processes have been developed to produce all-cis-(multi)fluorinated piperidines from corresponding fluoropyridine precursors with high diastereoselectivity. nih.gov Another innovative approach involves the oxidative amination of non-activated alkenes, catalyzed by gold(I) complexes, to form substituted piperidines. nih.gov These cutting-edge methods are crucial for synthesizing novel analogues with specific biological activities. mdpi.comnih.gov
| Synthetic Strategy | Description | Key Advantages |
| Metal-Catalyzed Cross-Coupling | Formation of the aryl-nitrogen bond using catalysts like Palladium or Copper. | High efficiency, broad substrate scope. |
| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single step to form a complex product. ajchem-a.com | Step economy, reduced waste, high diversity. ajchem-a.com |
| Catalytic Hydrogenation | Reduction of substituted pyridines to form piperidines. nih.gov | Access to a wide range of substituted piperidines. nih.gov |
| Dearomatization-Hydrogenation | A one-pot process for converting flat aromatic precursors into three-dimensional saturated rings. nih.gov | High stereocontrol, access to unique fluorinated analogues. nih.gov |
Application of Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring
Understanding the kinetics and mechanisms of chemical reactions is fundamental to optimizing synthetic processes. The application of advanced spectroscopic techniques for in-situ, real-time monitoring is a rapidly growing area. Techniques such as Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) and Raman spectroscopy allow researchers to observe the formation of intermediates and products as the reaction progresses, without the need for sampling. researchgate.net
This real-time data provides invaluable insights into reaction pathways, helping to identify potential bottlenecks and side reactions. For the synthesis of this compound and its derivatives, these techniques can be used to monitor the progress of N-arylation or functional group modifications. core.ac.uk By tracking the concentration of reactants, intermediates, and products over time, kinetic models can be developed to refine reaction conditions for improved yield and purity. researchgate.net This approach moves beyond traditional trial-and-error optimization to a more rational, data-driven design of synthetic protocols. researchgate.net
High-Throughput Computational Screening for Reactivity Prediction and Design
Computational chemistry has become an indispensable tool in modern drug discovery and materials science. High-throughput virtual screening (HTVS) allows for the rapid evaluation of large virtual libraries of compounds against a biological target or for a specific chemical property. nih.gov This approach can be used to predict the reactivity of various precursors for the synthesis of novel this compound analogues, prioritizing candidates for laboratory synthesis.
Molecular docking and dynamics simulations can further elucidate the binding modes and stability of designed ligands with target proteins. mdpi.comcijournal.ru For instance, computational methods can predict the binding affinity of novel piperidine derivatives to specific receptors, guiding the design of compounds with enhanced potency and selectivity. nih.gov Quantum chemical computations using methods like Density Functional Theory (DFT) can also be employed to investigate the electronic structure and reactivity of the this compound scaffold, providing a deeper understanding of its chemical behavior. mdpi.com
| Computational Technique | Application in Piperidine Research | Potential Outcome |
| High-Throughput Virtual Screening (HTVS) | Screening large libraries of virtual compounds for potential bioactivity. nih.gov | Identification of novel lead compounds for further development. |
| Molecular Docking | Predicting the preferred orientation of a molecule when bound to a target. cijournal.ru | Understanding structure-activity relationships. |
| Molecular Dynamics (MD) Simulations | Simulating the movement of atoms and molecules over time. cijournal.ru | Assessing the stability of ligand-protein complexes. |
| Density Functional Theory (DFT) | Calculating the electronic structure of molecules. mdpi.com | Predicting reactivity and spectroscopic properties. mdpi.com |
Integration with Green Chemistry Principles in Chemical Synthesis
The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to minimize their environmental impact. nih.govmdpi.com This involves the development of synthetic routes that are more sustainable, safer, and more efficient. For the synthesis of this compound and its analogues, this includes the use of greener solvents, such as water or bio-based solvents, to replace hazardous organic solvents like DMF. mdpi.comunibo.it
Other green chemistry approaches include the use of catalysts to improve atom economy, the development of solvent-free reaction conditions, and the use of renewable starting materials. ajchem-a.comnih.gov One-pot synthesis and continuous flow processes are also key green chemistry strategies that can reduce waste, energy consumption, and the need for intermediate purification steps. nih.gov The goal is to design a life cycle for these chemical compounds that is environmentally benign from start to finish. nih.gov
Exploration of New Chemical Transformations Involving the Core Structure
Future research will also focus on exploring novel chemical transformations of the this compound core to generate new chemical entities. This includes the development of methods for the selective functionalization of the piperidine ring at various positions, as well as modifications to the methoxyphenyl group. For example, demethylation of the methoxy (B1213986) group can provide a phenolic hydroxyl group, which serves as a handle for further derivatization. core.ac.uk
The hydrazide-hydrazone moiety is another functional group that can be incorporated to create derivatives with diverse biological activities. mdpi.com Research into the synthesis of novel heterocyclic systems built upon the piperidine scaffold, such as oxadiazole derivatives, is also an active area of investigation. nih.gov These new transformations expand the accessible chemical space and provide opportunities for the discovery of compounds with unique properties and applications. mdpi.commdpi.com
Q & A
Basic: What are the standard synthetic routes for 1-(4-Methoxyphenyl)piperidine derivatives, and how can reaction conditions be optimized for yield?
Answer:
Common synthetic strategies include:
- TfOH-mediated carbocation generation : Micro-flow systems enable rapid in situ carbocation formation, followed by nucleophilic addition. For example, 1-((4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methyl)piperidine (2t) was synthesized with 73% yield using PTLC purification .
- Magnetic nanoparticle catalysts : Copper(I)-modified catalysts achieve high yields (e.g., 96% for 1-(1-(4-Methoxyphenyl)-3-phenylprop-2-yn-1-yl)piperidine) by enhancing reaction efficiency and recyclability .
Optimization variables :- Catalyst loading : Higher catalyst concentrations (e.g., 10 mol%) improve reaction rates.
- Temperature : Controlled heating (40–60°C) minimizes side reactions.
- Purification : PTLC with triethylamine-containing eluents reduces decomposition .
Advanced: How can researchers resolve discrepancies in NMR data for derivatives synthesized under varying conditions?
Answer:
Conflicting NMR signals (e.g., δ shifts in ¹H/¹³C spectra) arise from solvent polarity, pH, or conformational dynamics. Methodological steps:
2D NMR validation : Use HSQC and HMBC to confirm connectivity and rule out impurities .
Comparative analysis : Cross-reference with literature (e.g., δ = 159.34 ppm for aromatic carbons in aligns with prior reports) .
X-ray crystallography : Resolve ambiguous stereochemistry (e.g., cyclohexyl-piperidine conformers in 4-MeO-PCP derivatives) .
Computational modeling : DFT calculations predict chemical shifts for comparison .
Basic: What spectroscopic and analytical techniques confirm the structural integrity of this compound derivatives?
Answer:
- IR spectroscopy : Identifies functional groups (e.g., C-O stretching at 1240 cm⁻¹ for methoxy groups) .
- ¹H/¹³C NMR : Assigns proton environments (e.g., δ = 3.95 ppm for methoxy protons) and carbon frameworks .
- Elemental analysis : Validates purity (e.g., 65.66% C theoretical vs. 65.53% found for fluorophenyl derivatives) .
- HPLC : Quantifies purity ≥98% for research-grade compounds .
Advanced: How to design structure-activity relationship (SAR) studies for CNS-targeted this compound derivatives?
Answer:
Analog synthesis : Modify substituents (e.g., replace methoxy with sulfonyl or fluorophenyl groups) to probe receptor interactions .
Receptor binding assays : Test affinity for 5-HT₇ or opioid receptors using radioligand displacement (e.g., Ki values for 5-HT7R agonists in ) .
Computational docking : Map interactions using Schrödinger Suite or AutoDock (e.g., piperazine vs. piperidine moieties in 5-HT7R ligands) .
Metabolic stability : Compare hepatic microsome half-lives of piperazine vs. piperidine derivatives .
Basic: What methods are recommended for assessing the purity of this compound derivatives?
Answer:
- Chromatography : TLC (Rf comparison) and HPLC (retention time matching) .
- Elemental analysis : Percent deviations ≤0.3% confirm stoichiometric integrity (e.g., 65.04% C theoretical vs. 65.05% found) .
- Melting point analysis : Sharp ranges (e.g., 160–162°C) indicate homogeneity .
Advanced: What strategies enable regioselective functionalization of the piperidine ring in this compound?
Answer:
- Directing groups : Install sulfonyl (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine) to guide electrophilic substitution at the para position .
- Protection/deprotection : Use Boc groups to temporarily block amines during alkylation .
- Flow chemistry : Enhances selectivity via precise residence time control (e.g., TfOH-mediated reactions in ) .
Basic: How can researchers safely handle this compound derivatives in the lab?
Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis to prevent inhalation (e.g., volatile intermediates in ) .
- Spill management : Neutralize acidic byproducts with sodium bicarbonate .
Advanced: How to address conflicting bioactivity data in antipsychotic derivatives of this compound?
Answer:
- Dose-response curves : Re-evaluate IC₅₀ values across multiple assays (e.g., dopamine D₂ vs. serotonin 5-HT₂A receptor binding) .
- Metabolite profiling : Identify active metabolites via LC-MS (e.g., N-dealkylation products in ) .
- In vivo models : Confirm efficacy in rodent behavioral assays (e.g., prepulse inhibition for antipsychotic activity) .
Basic: What are the common applications of this compound in medicinal chemistry?
Answer:
- Opioid analogs : Meperidine derivatives act as μ-opioid receptor agonists .
- Antipsychotics : 4-Cinnamoylpiperidinobutyrophenones modulate dopamine pathways .
- 5-HT7R agonists : Piperazine-piperidine hybrids enhance serotonin receptor selectivity .
Advanced: How to optimize the synthetic route for scale-up while maintaining enantiomeric purity?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
